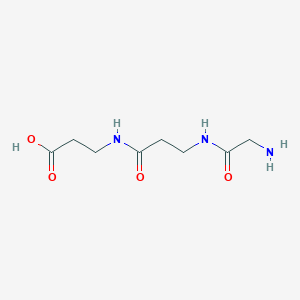

H-Gly-b-Ala-b-Ala-OH

Description

Significance and Unique Characteristics of Beta-Peptides in Chemical Biology

Beta-peptides, which are polymers of β-amino acids, possess unique characteristics that distinguish them from their naturally occurring α-peptide counterparts and underpin their significance in chemical biology. wikipedia.org Their utility spans from drug development to the creation of novel biomaterials. hilarispublisher.compublish.csiro.au

One of the most significant attributes of β-peptides is their remarkable stability against enzymatic degradation. wikipedia.orghilarispublisher.com Unlike natural peptides composed of α-amino acids, which are often rapidly broken down by proteases in the body, β-peptides are highly resistant to proteolytic cleavage. nih.govcapes.gov.brnih.govnih.gov This resistance stems from their altered backbone structure, which is not recognized by the active sites of most proteases. nih.govcapes.gov.br This inherent stability is a crucial advantage for developing peptide-based drugs, as it can lead to longer half-lives and improved bioavailability. researchgate.net

Another defining feature of β-peptides is their ability to form stable, well-defined secondary structures, such as helices, turns, and sheets. nih.govnih.govacs.org Because of this capacity to fold into predictable conformations, they are often referred to as "foldamers." The additional carbon in the β-amino acid backbone provides greater conformational flexibility, allowing for the formation of unique helical structures not seen in α-peptides, including the 10-helix, 12-helix, and 14-helix. wikipedia.orgnih.gov This structural predictability is vital for designing molecules that can mimic the function of natural proteins, for instance, by inhibiting specific protein-protein interactions. nih.govacs.org

The combination of proteolytic resistance and defined structural propensity makes β-peptides valuable scaffolds in medicinal chemistry for a range of applications, including the development of antimicrobial agents, anti-angiogenic compounds, and modulators of G-protein-coupled receptors (GPCRs). hilarispublisher.comacs.org

| Feature | α-Peptides | β-Peptides |

| Monomer Unit | α-Amino Acid | β-Amino Acid |

| Backbone Structure | Repetitive [-NH-CHR-CO-] units | Repetitive [-NH-CHR-CH₂-CO-] units wikipedia.org |

| Proteolytic Stability | Generally low; susceptible to degradation by proteases | High; resistant to proteolytic enzymes nih.govnih.govnih.gov |

| Common Secondary Structures | α-helix, β-sheet | 10-helix, 12-helix, 14-helix, β-sheet wikipedia.orgnih.gov |

| Natural Abundance | The building blocks of all natural proteins | Occur in some natural products but are not genetically encoded wikipedia.orgnih.gov |

H-Gly-β-Ala-β-Ala-OH as a Representative Model System for Beta-Peptide Research

The tripeptide H-Gly-β-Ala-β-Ala-OH is a synthetic molecule that serves as an important model for investigating the fundamental properties of peptides containing β-amino acids. As a mixed oligomer containing both an α-amino acid (Glycine) and β-amino acids (β-Alanine), it allows researchers to probe the specific effects of introducing β-residues into a peptide chain.

Peptides that combine α- and β-amino acids are of significant interest because they have the potential to merge the biological recognition often associated with α-peptides with the superior enzymatic stability conferred by β-amino acids. capes.gov.brnih.gov The simple, well-defined structure of H-Gly-β-Ala-β-Ala-OH makes it an ideal system for studying how the inclusion of a β-β peptide bond influences local conformation and resistance to enzymatic hydrolysis. Studies on similar peptides have shown that inserting β-amino acids at potential cleavage sites can completely inhibit the action of proteases. nih.gov

The properties of this tripeptide provide a baseline for understanding more complex β-peptide systems. Its synthesis and characterization help to refine the methods used to build larger, more elaborate foldamers and bioactive peptides.

Table 1: Chemical Properties of H-Gly-β-Ala-β-Ala-OH

| Property | Value | Source |

|---|---|---|

| Sequence | H-Gly-β-Ala-β-Ala-OH | hongtide.com |

| Molecular Formula | C₈H₁₅N₃O₄ | hongtide.com |

| Molecular Weight | 217.23 g/mol | hongtide.com |

| CAS Number | 78677-27-7 | hongtide.com |

| Source | Synthetic | hongtide.com |

Historical Context and Evolution of Beta-Amino Acid and Beta-Peptide Chemistry

While the field of β-peptide chemistry has flourished in recent decades, its roots extend back many years. Early investigations into β-amino acids and their polymers, such as Nylon-3, occurred as far back as the 1960s, but these initial efforts did not provide significant insights into their three-dimensional structures or potential biological functions. nih.gov For a long time, β-amino acids were largely viewed as curiosities, although they were known to be components of various, sometimes highly bioactive, natural products. nih.govnih.gov

The perception of β-peptides changed dramatically in the 1990s, largely due to the pioneering work of research groups led by Dieter Seebach and Samuel Gellman. wikipedia.orgnih.govnih.gov Their seminal studies demonstrated that oligomers of β-amino acids were not floppy, disordered molecules but could autonomously fold into stable, predictable secondary structures like helices and sheets—a property previously thought to be exclusive to proteins and other natural biopolymers. nih.govnih.gov This discovery of β-peptide "foldamers" marked a turning point, establishing them as a new class of molecules with protein-like properties.

Following these foundational discoveries, the field expanded rapidly. Research evolved from a primary focus on the synthesis of β-amino acids and their oligomerization to the exploration of their diverse biological activities. nih.govacs.org Scientists began to harness the unique properties of β-peptides, particularly their proteolytic stability, to design molecules for applications in medicinal chemistry, chemical biology, and materials science. publish.csiro.aunih.govresearchgate.net This evolution has transformed β-peptides from a chemical novelty into a versatile platform for creating functional molecules with broad scientific and therapeutic potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15N3O4 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

3-[3-[(2-aminoacetyl)amino]propanoylamino]propanoic acid |

InChI |

InChI=1S/C8H15N3O4/c9-5-7(13)11-3-1-6(12)10-4-2-8(14)15/h1-5,9H2,(H,10,12)(H,11,13)(H,14,15) |

InChI Key |

GYFYQIAEOJEWRD-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)CN)C(=O)NCCC(=O)O |

sequence |

GXX |

Origin of Product |

United States |

Conformational Analysis and Structural Elucidation of H Gly β Ala β Ala Oh Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are invaluable for probing the conformational landscape of peptides. These techniques provide data on the average structure and dynamics, offering insights into the secondary structures that these molecules can adopt.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and dynamics of peptides. By analyzing various NMR parameters, it is possible to deduce the predominant conformations of β-peptides in solution. acs.org

For analogues of H-Gly-β-Ala-β-Ala-OH, 1H NMR spectroscopy provides information on the chemical environment of each proton. Chemical shifts of specific protons, such as the CαH, can be indicative of the local secondary structure. For instance, in linear tetrapeptides, the chemical shifts of amino acid residues can be compared to random coil values to identify structural deviations. researchgate.net In a study of cobalt(III) complexes containing β-alanine and glycine (B1666218), 13C NMR spectra were used to characterize the coordination environment. oup.com

Key NMR parameters used in the conformational analysis of β-peptides include:

Nuclear Overhauser Effects (NOEs): These provide through-space distance constraints between protons that are close in space, which is crucial for defining the peptide's fold. frontiersin.org Strong NOEs between non-adjacent residues are indicative of a folded structure, such as a helix or a hairpin. frontiersin.org

Vicinal Coupling Constants (J-couplings): These are used to determine torsional angles along the peptide backbone. frontiersin.org

Chemical Shift Index (CSI): The deviation of CαH and Cα chemical shifts from their random coil values can be used to identify secondary structure elements like helices and sheets. researchgate.net

Molecular dynamics (MD) simulations are often used in conjunction with NMR data to generate and refine structural models that are consistent with the experimental observations. acs.orgresearchgate.net This combined approach allows for a more detailed and accurate interpretation of the conformational ensemble of the peptide in solution. researchgate.net For example, MD simulations have been used to show that a nine-residue β-peptide predominantly adopts a 12/10-helix in methanol, which is in agreement with NMR data. researchgate.net

Table 1: Representative 1H NMR Chemical Shifts for Amino Acid Residues in Peptides

| Amino Acid Residue | Typical Chemical Shift Range (ppm) for CαH |

| Glycine (Gly) | 3.4 - 4.1 |

| Alanine (Ala) | 3.5 - 4.5 |

| β-Alanine (β-Ala) | 2.4 - 3.3 (for CH2 groups) |

Note: The exact chemical shifts can vary depending on the solvent, pH, temperature, and the local conformation of the peptide.

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides. creative-proteomics.com It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. Different secondary structures, like α-helices, β-sheets, and random coils, have characteristic CD spectra. creative-proteomics.compnas.org

For β-peptides, CD spectroscopy can distinguish between different helical and extended conformations. For example, β-peptides that form a 14-helical structure often show a negative minimum around 214-220 nm and a positive maximum near 200 nm in organic solvents like trifluoroethanol (TFE) and methanol. acs.org The intensity of the CD signal can be influenced by the solvent, with organic solvents often promoting secondary structure formation. acs.org

The CD spectra of β-peptides are sensitive to even small changes in their local structure. ethz.ch Studies on oligomers of β-amino acids have shown that a characteristic secondary structure can emerge with as few as four residues. wisc.edu The concentration of the peptide can also affect its secondary structure, with some peptides showing a transition from a random coil to a β-sheet conformation upon an increase in concentration. nih.govnih.gov

Table 2: Characteristic CD Spectral Features for Different Peptide Secondary Structures

| Secondary Structure | Wavelength of Maximum (nm) | Wavelength of Minimum (nm) |

| α-Helix | ~192 (negative), ~208 (positive), ~222 (positive) | |

| β-Sheet | ~195 (positive) | ~215 (negative) |

| Random Coil | ~215 (negative) | ~195 (positive) |

| β-Peptide 14-Helix | ~200 (positive) | ~214-220 (negative) |

Note: These are general ranges, and the exact positions and intensities of the peaks can vary.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the secondary structure of peptides by analyzing their vibrational modes, particularly the amide bands. researchgate.netmdpi.com The frequencies of these bands are sensitive to the peptide's conformation and hydrogen-bonding patterns. leibniz-fli.de

The most informative amide bands for secondary structure determination are:

Amide I: Located between 1600 and 1700 cm⁻¹, this band arises mainly from the C=O stretching vibration of the peptide backbone. mdpi.comleibniz-fli.de Its position is highly sensitive to the secondary structure: α-helices typically show an Amide I band around 1650-1660 cm⁻¹, while β-sheets exhibit bands in the 1620-1640 cm⁻¹ and 1690-1700 cm⁻¹ regions. researchgate.net

Amide II: Found between 1510 and 1580 cm⁻¹, this band results from the N-H bending and C-N stretching vibrations. leibniz-fli.de It is also conformationally sensitive. leibniz-fli.de

Amide A: Occurring around 3300 cm⁻¹, this band is due to the N-H stretching vibration and is sensitive to hydrogen bonding. researchgate.net

In β-peptides, FTIR can be used to identify different helical conformations and to study intramolecular hydrogen bonding. acs.org For instance, studies on peptide amphiphiles have used FTIR to quantify the alignment of hydrogen bonding in β-sheets within nanofibers. nih.gov The analysis of Amide I and Amide II bands can provide detailed information about the local arrangement of the peptide backbone. mdpi.com

Table 3: Typical Amide I Frequencies for Different Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1660 |

| β-Sheet | 1620 - 1640 and 1690 - 1700 |

| β-Turn | ~1680 |

| Random Coil | 1640 - 1650 |

Mass spectrometry (MS) is an essential tool for the characterization of peptides, providing precise molecular weight determination and information about the amino acid sequence through fragmentation analysis. nih.gov

For a peptide like H-Gly-β-Ala-β-Ala-OH, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be used to generate gas-phase ions of the molecule. The mass-to-charge ratio (m/z) of these ions is then measured to determine the molecular weight, confirming the peptide's identity.

Tandem mass spectrometry (MS/MS) is employed to sequence the peptide. In this technique, the precursor ion of the peptide is isolated and then fragmented by collision-induced dissociation (CID) or other methods like electron capture dissociation (ECD) or electron transfer dissociation (ETD). The resulting fragment ions are then analyzed to determine the amino acid sequence. nih.gov

The fragmentation of peptides typically occurs at the peptide bonds, leading to the formation of different ion series, such as b- and y-ions. google.com However, β-peptides can exhibit unusual fragmentation patterns due to the presence of the additional methylene (B1212753) group in the backbone. acs.org For example, cleavage of the Cα-Cβ bond is unique to β-amino acids and can provide specific fragment ions that help to identify and locate these residues within the peptide sequence. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Amide Vibrational Modes, Hydrogen Bonding, and Secondary Structure Identification

X-ray Crystallography for Atomic-Resolution Structures and Crystal Packing (General Peptide Crystallography)

X-ray crystallography is the most powerful method for determining the three-dimensional structure of molecules at atomic resolution. numberanalytics.com The technique involves crystallizing the peptide and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the peptide can be built. nih.gov

The process of peptide crystallography involves several key steps:

Crystallization: Growing high-quality single crystals of the peptide is often the most challenging step. nih.gov This is typically achieved by slowly precipitating the peptide from a supersaturated solution. ictp.it

Data Collection: The crystal is exposed to a beam of X-rays, and the diffraction pattern is recorded. nih.gov

Structure Determination: The diffraction data is used to determine the phases of the diffracted waves and to calculate an electron density map. nih.gov

Model Building and Refinement: An atomic model of the peptide is built into the electron density map and then refined to best fit the experimental data. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are powerful tools for studying the conformational landscape of peptides. plos.org These methods can provide insights into the structure, dynamics, and thermodynamics of peptides at an atomic level, complementing experimental techniques like NMR and CD. researchgate.net

MD simulations involve solving Newton's equations of motion for the atoms of the peptide and the surrounding solvent molecules, allowing the system to evolve over time. nih.gov By analyzing the trajectory of the simulation, it is possible to identify the most stable conformations of the peptide, the transitions between different conformations, and the role of solvent in stabilizing the peptide's structure. mdpi.com

For β-peptides, MD simulations have been used to:

Study the folding and unfolding of helical and hairpin structures. acs.orgresearchgate.net

Investigate the aggregation of β-peptides into larger assemblies. nih.govaip.org

Refine and interpret experimental data from NMR and CD spectroscopy. researchgate.netethz.ch

Predict the intrinsic conformational preferences of different amino acid sequences. nih.gov

Theoretical studies using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) can also be used to investigate the conformational energies of β-amino acids and their oligomers. scirp.orgresearchgate.net These calculations can help to identify the most stable conformations in the gas phase and in solution, and to understand the role of intramolecular hydrogen bonding in stabilizing these structures. scirp.org

Prediction of Conformational Preferences (e.g., Helical, Extended, Turn Structures)

Mixed α/β-peptides can adopt a variety of well-defined secondary structures, including helices, turns, and extended sheet-like conformations. The specific conformational preference is heavily influenced by the sequence of α- and β-residues, their stereochemistry, and the solvent environment. bsb-muenchen.dehannahhaberkern.com

Helical Structures: Unlike α-peptides, which predominantly form the α-helix, peptides containing β-amino acids can fold into several distinct helical patterns. These are often named based on the number of atoms in the hydrogen-bonded ring that stabilizes the turn. nih.gov For instance, β-peptides composed of β³-amino acids have a strong propensity to form a stable 3₁₄-helix, which is defined by a 14-membered hydrogen-bonded ring and features three residues per turn. nih.govnih.gov In mixed α/β-peptides with alternating residues, novel 14/15-helices have been identified. bsb-muenchen.deresearchgate.net Other known helical structures in β-peptide systems include the 12-helix and 10/12-helices. nih.gov The stability of these helices, even in short oligomers, is a hallmark of β-peptide folding. nih.gov

Turn Structures: Turns are crucial elements in the folding of short peptides. In analogues of H-Gly-β-Ala-β-Ala-OH, the presence of the β-amino acid backbone allows for the formation of larger, more flexible turns than the classic β-turns found in proteins. Novel turn types involving nine- and ten-membered hydrogen-bonded rings have been discovered in mixed α/β-peptides. bsb-muenchen.deresearchgate.net In some cyclic peptides containing β-alanine, even larger C₁₁ and C₁₂-ring structures have been characterized, representing an enlargement of standard peptide turns. nih.gov The γ-turn, defined by a seven-membered ring, is also a possible conformation, particularly favored by the proline residue, which can be used as a turn-inducing element in peptide design. mdpi.comnih.gov

Extended and Hairpin Structures: Peptides containing β-amino acids can also form extended structures analogous to the β-sheets of proteins. nih.govlibretexts.org These can fold into β-hairpin motifs, which consist of two antiparallel β-strands connected by a turn. nih.gov The stability of these hairpins is often reinforced by a network of cross-strand hydrogen bonds. acs.org The design of stable hairpin structures can be achieved by strategically placing turn-inducing sequences, such as Aib-Gpn (aminomethyl-cyclohexaneacetic acid), within the peptide. acs.org In some cases, miniature hairpin-like conformations can be stabilized by a combination of conventional hydrogen bonds and other non-covalent interactions. acs.org

| Conformation Type | Key Structural Features | Examples in α/β-Peptide Analogues |

|---|---|---|

| Helical | Stabilized by repeating intramolecular hydrogen bonds (e.g., 14-membered rings). | 3₁₄-helix, 12-helix, 14/15-helix, 10/12-helix. nih.govnih.gov |

| Turn | Compact, folded structures stabilized by a single hydrogen bond. | C₉, C₁₀, C₁₁, C₁₂ hydrogen-bonded rings; γ-turns. researchgate.netnih.gov |

| Extended / Hairpin | Strands connected by inter-strand hydrogen bonds. | β-hairpin mimics, pleated sheet-turn-pleated sheet structures. nih.govcsic.es |

Analysis of Intramolecular Interaction Networks, including Hydrogen Bonding

The secondary structures adopted by H-Gly-β-Ala-β-Ala-OH analogues are primarily stabilized by a network of intramolecular interactions, with hydrogen bonding being the most critical force. acs.org The geometry of the peptide backbone dictates the specific pattern of these bonds, which in turn defines the resulting fold.

The formation of helical structures in β-peptides is contingent on a repeating pattern of intramolecular hydrogen bonds. The 3₁₄-helix, for example, is characterized by (i) ← (i+3) hydrogen bonds that form a 14-membered ring. nih.gov Similarly, mixed helices like the 14/15-helix found in alternating α/β-peptides are also defined by their unique hydrogen-bonding networks. bsb-muenchen.deresearchgate.net The strength and prevalence of these bonds contribute to the high thermal stability of β-peptide helices compared to their α-peptide counterparts. nih.gov

In turn structures, a single intramolecular hydrogen bond is typically the defining feature. For instance, novel turns in mixed α/β peptides have been identified with nine- and ten-membered H-bonded rings. researchgate.net The analysis of cyclic pentapeptides containing two β-alanine residues has revealed even larger C₁₁ and C₁₂ rings, stabilized by intramolecular hydrogen bonds. nih.gov These interactions are often studied using techniques like NMR spectroscopy, where the chemical shift of amide protons can indicate their involvement in hydrogen bonding. acs.orgmdpi.com

The stability of any given conformation is subject to a competition between the formation of internal hydrogen bonds and interactions with the solvent. osti.govnih.gov In protic solvents like water or methanol, solvent molecules can form intermolecular hydrogen bonds with the peptide's amide groups, which may disrupt or prevent the formation of intramolecular H-bonds. nih.govnih.gov Conversely, non-polar solvents tend to favor conformations that maximize internal hydrogen bonding. Beyond classical hydrogen bonds, other forces such as C–H···π interactions can provide additional stabilization to folded structures like β-hairpins, where a C-H bond can interact with an aromatic ring. acs.org

| Interaction Type | Description | Stabilized Structure |

|---|---|---|

| Intramolecular H-Bond (14-membered ring) | Hydrogen bond between the C=O of residue 'i' and the N-H of residue 'i+3' in β³-peptides. | 3₁₄-Helix. nih.gov |

| Intramolecular H-Bond (10-membered ring) | Hydrogen bond characteristic of β-turns in α-peptides, also found in mixed peptides. | β-Turn. acs.org |

| Intramolecular H-Bond (9- to 12-membered rings) | Novel H-bonded rings enabled by the flexible β-amino acid backbone. | Enlarged Turn Structures. researchgate.netnih.gov |

| Inter-strand H-Bonds | Hydrogen bonds forming between two separate strands of the peptide chain. | β-Hairpin / β-Sheet. nih.govacs.org |

| C–H···π Interaction | A weak hydrogen bond between a C-H group and the π-system of an aromatic ring. | Folded/Hairpin Structures. acs.org |

Force Field Development and Validation for Beta-Peptide Systems

Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for studying the conformational landscape of peptides. nih.gov The accuracy of these simulations depends entirely on the quality of the underlying molecular mechanics force field (FF), which is a set of parameters describing the potential energy of the system. acs.orgnih.gov Developing and validating force fields for non-natural systems like β-peptides presents unique challenges.

Several major force field families, including GROMOS, AMBER, and CHARMM, have been extended or re-parameterized to better handle β-peptides. nih.govacs.org The GROMOS FF was one of the first to offer "out-of-the-box" support for β-peptides. acs.org More recent work has focused on improving the accuracy of these models. For example, the GROMOS 54A7 force field was validated for its ability to simulate mixed α/β-peptides and was shown to reproduce experimental data for both helical and hairpin-forming peptides. hannahhaberkern.comresearchgate.netresearchgate.net

Validation studies typically compare simulation results against experimental data from NMR, such as NOE distances and J-coupling constants, or crystal structures. hannahhaberkern.comresearchgate.net These studies have shown that while modern force fields have improved significantly, achieving a perfect balance between different secondary structure propensities (e.g., helix vs. sheet) remains an active area of research. plos.org

| Force Field | Key Findings from Validation Studies for β-Peptides | Reference |

|---|---|---|

| GROMOS 54A7 | Validated for mixed α/β-peptides; successfully stabilizes both helical and hairpin folds and reproduces experimental NMR data well. | hannahhaberkern.comresearchgate.netresearchgate.net |

| CHARMM (Extended) | New parameters based on quantum mechanics perform best overall in reproducing experimental monomeric structures and describing oligomers. | acs.orgresearchgate.net |

| AMBER (e.g., ff03) | Successfully predicted experimentally observed conformations for a range of β-peptide foldamers, including helical and strand-like geometries. | nih.govresearchgate.net |

| GROMOS (General) | Early versions had lower performance in reproducing experimental secondary structures for some β-peptides without further parametrization. | nih.govacs.org |

H Gly β Ala β Ala Oh As a Peptidomimetic and Its Role in Design Strategies

Principles of Peptidomimetic Design Utilizing Beta-Peptide Scaffolds

Beta-peptide scaffolds are foundational in peptidomimetic design because they confer unique structural and functional properties not typically found in their natural α-peptide counterparts. researchgate.netacs.org The additional methylene (B1212753) group in the backbone of β-amino acids, such as those in H-Gly-β-Ala-β-Ala-OH, reduces the molecule's conformational freedom, leading to the formation of well-defined and predictable secondary structures. acs.org This contrasts with the greater flexibility of many short, linear α-peptides. The ability to precisely control the three-dimensional shape of β-amino acid-containing peptides allows for the strategic placement of functional groups to interact favorably with biological targets. acs.org This controlled architecture is a key principle in structure-based design, where a stable scaffold is decorated with functional side chains to achieve high affinity and specificity for a target protein or receptor. acs.org

A primary driver for using β-peptide scaffolds is their significantly increased resistance to proteolytic degradation. upc.eduacs.org Natural peptides are often poor drug candidates because they are rapidly broken down by proteases in the body. acs.orgcsic.es The modified backbone of β-peptides, however, is not easily recognized by these enzymes. unife.itresearchgate.net Several strategies are employed to maximize this stability.

Backbone Modification : The most fundamental strategy is the incorporation of β-amino acids themselves. nih.gov The altered spacing of carbonyl and amino groups along the backbone disrupts the geometry required for protease binding and cleavage. upc.eduresearchgate.net Peptides composed of alternating α- and β-amino acids are also highly resistant to degradation. upc.edu

Terminal Modifications : Capping the N-terminus (e.g., with an acetyl group) and the C-terminus (e.g., with an amide group) protects the peptide from degradation by exoproteases, which cleave amino acids from the ends of a chain. researchgate.netresearchgate.net

Incorporation of Unnatural Amino Acids : Besides β-amino acids, the inclusion of other non-proteinogenic amino acids, such as D-amino acids (the mirror images of natural L-amino acids) or bulky dehydroamino acids (ΔAAs), can further enhance proteolytic stability. acs.orgnih.govnih.gov

Cyclization : Linking the N- and C-termini of a peptide creates a cyclic structure. nih.govresearchgate.net This not only restricts the peptide's conformation but also eliminates the terminal ends, making it inaccessible to most exoproteases and increasing resistance to endoproteases. usf.edu

| Strategy | Mechanism of Action |

| Backbone Modification (β-amino acids) | Alters backbone geometry, preventing recognition by protease active sites. upc.eduresearchgate.net |

| Terminal Capping | Blocks access for exoproteases (aminopeptidases and carboxypeptidases). researchgate.net |

| Use of D-amino acids | Introduces stereochemical hindrance that proteases cannot accommodate. nih.gov |

| Cyclization | Eliminates termini and reduces conformational flexibility, hindering protease access. nih.govusf.edu |

| Incorporation of Bulky Residues | Sterically hinders the approach of proteases to the peptide backbone. nih.govacs.org |

The unique structural properties of β-peptides allow for precise control over their shape, which is crucial for achieving specific binding to biological targets. acs.org While adding a methylene group to the backbone might seem to increase flexibility, it actually imposes significant conformational constraints. researchgate.netacs.org This leads to the formation of stable, predictable secondary structures, including various helices (10-helix, 12-helix, 14-helix) and sheets, even in short oligomers. nih.gov

Methods to modulate flexibility and specificity include:

Controlling Substitution Patterns : The type of secondary structure a β-peptide adopts is dictated by the substitution pattern of its constituent residues. nih.gov For example, oligomers of β³-amino acids (substituted at the beta carbon) tend to form 14-helices, while alternating β²- and β³-residues can form 10/12 helices. nih.gov This allows for the rational design of specific shapes.

Cyclization : As a method to enhance stability, cyclization is also a powerful tool for reducing conformational flexibility. nih.gov By locking the peptide into a specific shape, it can be pre-organized to fit a target's binding site, which can increase affinity and specificity. usf.edu

Incorporating Constrained Residues : The use of cyclic β-amino acids or other conformationally rigid building blocks can further limit the available conformational space, forcing the peptide into a desired fold. mdpi.com This fine-tuning of the peptide's shape is essential for optimizing interactions with a specific biological target. acs.org

Strategies for Enhancing Proteolytic Stability

Design of Conformationally Restricted Beta-Peptide Analogues

Building on the principles of modulating flexibility, the design of conformationally restricted analogues is a key strategy in modern peptidomimetic chemistry. upc.edunih.gov The goal is to create molecules that are locked into their "bioactive conformation"—the specific three-dimensional shape required to bind to a biological target. upc.edu By reducing the number of available conformations, the entropic penalty of binding is lowered, which can lead to a significant increase in binding affinity and potency. usf.edu

One successful approach involves the creation of β-hairpin peptidomimetics, which mimic a common protein secondary structure involved in molecular recognition. researchgate.net These can be stabilized by using a template, such as a D-Pro-L-Pro dipeptide, to induce the characteristic turn of the hairpin. researchgate.net Another strategy is the synthesis of β-lactam analogues, where a four-membered ring is incorporated into the peptide backbone. nih.govacs.org These structures act as potent nucleators of β-turns, forcing the peptide chain to reverse direction in a predictable manner. nih.govuah.es Such conformationally restricted analogues are crucial not only for creating potent ligands but also for understanding the fundamental requirements of receptor binding. acs.org

Structure-Activity Relationship (SAR) Studies in Beta-Peptidomimetics

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing deep insights into how a molecule's structure relates to its biological function. upc.eduacs.org For β-peptidomimetics, SAR studies involve systematically modifying the structure of a lead compound, such as an analogue of H-Gly-β-Ala-β-Ala-OH, and evaluating how each change affects its activity. nih.gov

The process typically involves:

Identification of a Lead Compound : Starting with a peptide that shows some desired biological activity.

Synthesis of Analogues : Creating a library of related compounds by making specific modifications. This can include replacing amino acids, altering side chains, changing the stereochemistry, or modifying the backbone. upc.edu

Biological Evaluation : Testing the activity of each new analogue in a relevant biological assay. For example, in the study of a macrocyclic analogue of protegrin I, over 100 single-site substituted analogues were synthesized and profiled to map the SAR. nih.gov

Pharmacophore Development : Analyzing the results to identify which structural features are essential for activity (the pharmacophore) and which can be modified. upc.edu This information is critical for designing more potent and selective molecules. acs.orguzh.ch

SAR studies with conformationally restricted analogues are particularly valuable because they help to define the precise spatial arrangement of functional groups required for optimal interaction with a biological target. acs.org

Integration of Beta-Peptides into Hybrid Biomaterial Constructs

The robust stability and tunable structural properties of β-peptides make them excellent building blocks for advanced biomaterials. researchgate.netmdpi.com By integrating β-peptides into larger constructs, often with synthetic polymers, researchers can create hybrid materials with novel functions for applications in tissue engineering, drug delivery, and regenerative medicine. nih.govrsc.org

Peptide-based biomaterials can be designed to mimic the natural extracellular matrix (ECM), providing structural support and bioactive signals to cells. mdpi.comrsc.org For example, β-peptides that self-assemble into nanofibers can form hydrogels, which are highly hydrated, porous networks similar to soft tissues. researchgate.netacs.org These hydrogels have been shown to be biocompatible and can support the adhesion and proliferation of cells, such as neural cells. researchgate.net

The design of these hybrid materials often involves conjugating peptides to polymer backbones. mdpi.comnih.gov This can be achieved through various chemical ligation techniques. nih.gov This approach allows for the creation of materials with tunable mechanical properties, degradation rates, and biological functions, paving the way for next-generation biomaterials. rsc.orgacs.org For instance, combining self-assembling β-sheet peptides with a poly(γ-glutamic acid) polymer network results in a self-healing hydrogel with tailorable stiffness suitable for various biomedical applications. acs.org

Advanced Research Directions and Broader Academic Implications

Development of Next-Generation Beta-Peptide-Based Biomaterials for Advanced Applications

The inherent resistance of β-peptides to enzymatic degradation makes them prime candidates for creating durable, next-generation biomaterials. nih.govresearchgate.netnih.gov Researchers are leveraging the self-assembly properties of β-peptides to construct sophisticated nanostructures like hydrogels, nanofibers, and scaffolds for a variety of advanced applications. nih.govfrontiersin.orgjpt.commdpi.com These materials are particularly promising in regenerative medicine and tissue engineering, where they can mimic the natural extracellular matrix (ECM). frontiersin.orgacs.orgrsc.orgresearchgate.net

Self-assembling β-peptides can form stable β-sheet structures that create nanofibrous scaffolds. nih.gov These scaffolds provide a three-dimensional environment that promotes cell adhesion, proliferation, and differentiation. researchgate.netmdpi.com The tunability of these materials is a key advantage; by altering the peptide sequence, researchers can control the physical and chemical properties of the resulting biomaterial, such as stiffness, porosity, and bioactivity, to suit specific applications like bone, cartilage, or neural tissue regeneration. jpt.comfrontiersin.orgmdpi.com This design flexibility holds significant promise for creating "smart" biomaterials that can respond to environmental stimuli or deliver therapeutic agents in a controlled manner. nih.govfrontiersin.org

Table 1: Applications of Self-Assembling Peptide Biomaterials

| Application Area | Description | Key Features | Representative Peptide Systems |

|---|---|---|---|

| Tissue Engineering | Scaffolds mimic the native ECM to support cell growth, migration, and differentiation for tissue repair. | Biocompatibility, biodegradability, tunable mechanical properties, 3D porous structure. jpt.comfrontiersin.orgacs.org | RADA16, Fmoc-peptides, Peptide Amphiphiles. nih.govfrontiersin.orgrsc.org |

| Regenerative Medicine | Hydrogels and nanofibers are used to promote healing in skin, bone, and neural tissues. mdpi.comrsc.org | Injectability, ability to fill lesion sites, support for stem cell differentiation. frontiersin.orgfrontiersin.org | IKVAV-linked peptides, pH-sensitive β-peptides. frontiersin.orgmdpi.com |

| Drug Delivery | Nanofibrous hydrogels serve as reservoirs for the sustained and localized release of drugs, proteins, or cells. nih.govjpt.com | High water content, nanoporous structure, controlled degradation rates. nih.govmdpi.com | Self-assembling Fmoc-protected peptides. frontiersin.org |

| 3D Bioprinting | Peptide-based hydrogels are used as "bioinks" to create complex, living tissue structures. jpt.commdpi.com | Shear-thinning properties, structural fidelity post-printing, cell compatibility. mdpi.commdpi.com | Y9-peptide, RAD16. mdpi.com |

In Vitro Mechanistic Studies of Biological Interactions

The unique structural motifs of β-peptides, including H-Gly-β-Ala-β-Ala-OH, make them valuable tools for studying and modulating biological interactions in vitro. Their stability against proteolysis allows for sustained effects in experimental systems. nih.govnih.gov

Research has focused on several key areas:

Enzyme Inhibition: β-peptides can be designed to mimic the transition state of an enzymatic reaction or to block the active site, making them potent and specific inhibitors. nih.govacs.org For instance, statine-based peptide inhibitors have been shown to inhibit β-site amyloid precursor protein-cleaving enzyme (BACE) through a two-step mechanism involving a slow "tightening" of the initial enzyme-inhibitor complex. nih.gov Other studies have explored how peptides can induce enzyme aggregation, leading to noncompetitive inhibition. acs.org

Cell-Surface Recognition: The defined and stable conformations of β-peptides allow for the precise spatial presentation of functional groups. This makes them ideal for mimicking natural ligands that bind to cell surface receptors, thereby modulating cell signaling, adhesion, and migration. acs.orguniprot.orgpnas.org For example, α/β-peptides have been successfully designed to mimic a critical region of the HIV protein gp41, effectively blocking virus-cell fusion. pnas.orgcornell.edu

Protein-Peptide Interactions: β-peptides can be engineered to disrupt or stabilize protein-protein interactions (PPIs), which are central to many disease processes. nih.govpnas.org They can mimic helical or sheet structures found at protein interfaces. acs.orgnih.gov This has been demonstrated in the development of β-peptides that inhibit the interaction between the p53 tumor suppressor and its negative regulator, hDM2, or that target the dimer interface of enzymes like human thymidylate synthase. acs.orgpnas.org

Mimicking Extracellular Matrix (ECM) Microenvironments with Beta-Peptide Scaffolds

A significant application of β-peptide research is the creation of synthetic microenvironments that replicate the complexity of the natural ECM. frontiersin.orgrsc.orgnih.gov The ECM provides not only structural support but also crucial biochemical and mechanical cues that direct cell behavior. acs.orgecmtherapeutics.com Self-assembling peptides, including those with β-amino acids, can form hydrogel scaffolds with nanofibrous architectures that closely resemble native ECM. researchgate.netmdpi.com

These biomimetic scaffolds are powerful platforms for 3D cell culture, offering a more physiologically relevant environment than traditional 2D culture systems. researchgate.netnih.gov By incorporating specific bioactive motifs—short peptide sequences derived from ECM proteins like laminin (B1169045) (e.g., IKVAV) or fibronectin (e.g., RGD)—into the β-peptide backbone, researchers can create scaffolds that actively guide cell fate, such as promoting the differentiation of neural stem cells or enhancing vascularization. frontiersin.orgfrontiersin.org The ability to tune the mechanical stiffness of these hydrogels further allows for the investigation of how mechanical cues influence cell function, a field known as mechanobiology. frontiersin.org

Theoretical and Quantum Chemical Investigations of Beta-Peptide Reactivity and Stability

Computational methods are indispensable for understanding the conformational preferences, reactivity, and stability of β-peptides like H-Gly-β-Ala-β-Ala-OH. nih.govacs.org Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), and molecular dynamics (MD) simulations provide insights at the atomic level that are often difficult to obtain experimentally. researchgate.netfrontiersin.org

These theoretical studies have been crucial for:

Predicting Secondary Structures: Unlike α-peptides, β-peptides can adopt a wider variety of stable secondary structures, including various helices (10-helix, 12-helix, 14-helix, 10/12-helix) and sheets. nih.govresearchgate.net Computational models help predict which structure a given β-peptide sequence will favor. nih.govacs.org For example, calculations have shown that for unsubstituted backbones, a 10/12-helix is intrinsically the most stable, but side-chain substituents can shift the preference towards other helical forms like the 14-helix. nih.gov

Understanding Stability: Theoretical analyses rationalize the high proteolytic stability of β-peptides. nih.govelte.hu They also explore the non-covalent interactions, such as hydrogen bonds and electrostatic or dipole interactions, that govern the folding and stability of these oligomers in different environments (gas phase vs. polar solvents). acs.orgresearchgate.net

Rational Design: By providing a deeper understanding of structure-property relationships, computational studies guide the rational design of new β-peptides with desired conformations and functions. frontiersin.orgelte.hu These models can predict how modifications, such as incorporating cyclic β-amino acids, will influence the structure and promote specific folds. acs.orgelte.hu

Table 2: Common Secondary Structures of β-Peptides

| Secondary Structure | Description | Hydrogen Bond Pattern | Key Features |

|---|---|---|---|

| 14-Helix | A right-handed helix with approximately 3 residues per turn. nih.gov | C=O(i) ← H-N(i+2) | Stabilized by 14-membered hydrogen-bonded rings; favored by β³-peptides. nih.govnih.gov |

| 12-Helix | A helix stabilized by 12-membered hydrogen-bonded rings. | C=O(i) ← H-N(i+3) | Promoted by cyclic residues like trans-2-aminocyclopentanecarboxylic acid (ACPC). nih.gov |

| 10/12-Helix | A hybrid helix containing both 10- and 12-membered hydrogen-bonded rings. | Mixed | Intrinsically stable for the unsubstituted β-peptide backbone. nih.gov |

| β-Sheet | Extended structures similar to α-peptide β-sheets, forming through inter-strand hydrogen bonds. | Inter-strand | Can be designed to mimic protein-protein interaction interfaces. acs.org |

Bio-inspired Design and De Novo Engineering of Functional Beta-Peptides

The ultimate goal of β-peptide research is to move beyond mimicry and toward the de novo engineering of functional molecules with novel capabilities. acs.orgresearchgate.net This involves a bio-inspired approach, where principles from natural protein structures are adapted to the unique chemistry of β-peptides. frontiersin.org

The process of de novo design involves:

Scaffold Selection: Choosing a stable, well-defined β-peptide secondary structure (e.g., a 14-helix) to serve as a scaffold. nih.govacs.org This scaffold must be robust enough to tolerate the introduction of various functional side chains without unfolding. nih.gov

Functionalization: Decorating the scaffold with specific amino acid side chains arranged in a precise three-dimensional pattern to create a binding surface for a target molecule, such as a protein or receptor. acs.orgnih.gov

Optimization: Iteratively refining the sequence and structure, often guided by computational modeling and experimental screening, to enhance affinity, specificity, and biological activity. nih.govpnas.org

This approach has led to the creation of β-peptides that function as potent inhibitors of challenging targets, including protein-protein interactions implicated in cancer and viral entry. nih.govpnas.org The ability to build complex, functional architectures from these non-natural building blocks opens up vast possibilities for developing new therapeutics and research tools that are resistant to biological degradation and possess tailored properties. nih.gov

Q & A

Advanced Research Question

- Use CD spectroscopy with liposomes (e.g., DMPC/DMPG) to simulate bacterial membranes.

- Transmission electron microscopy (TEM) or atomic force microscopy (AFM) to visualize peptide-induced membrane disruption.

- Fluorescence anisotropy with labeled peptides to quantify insertion depth into lipid bilayers.

Correlate findings with antimicrobial activity assays to establish structure-function relationships .

What statistical approaches are recommended for analyzing dose-response data in β-peptide efficacy studies?

Advanced Research Question

- Apply nonlinear regression models (e.g., log[inhibitor] vs. normalized response in Prism) to calculate IC/EC.

- Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., peptide vs. conventional antibiotics).

- For time-kill assays, Kaplan-Meier survival curves with log-rank tests are appropriate. Ensure power analysis (α = 0.05, β = 0.2) to determine sample size adequacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.